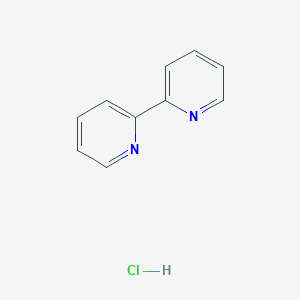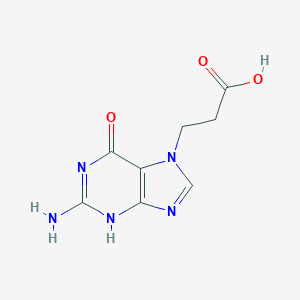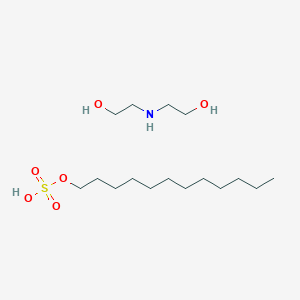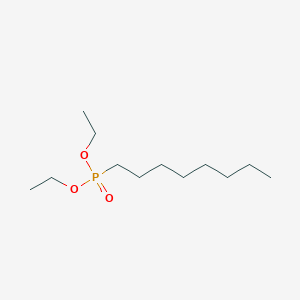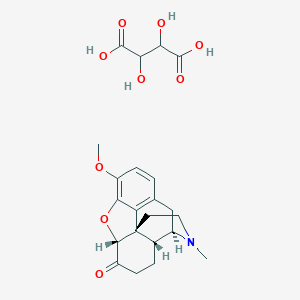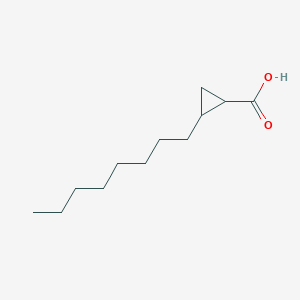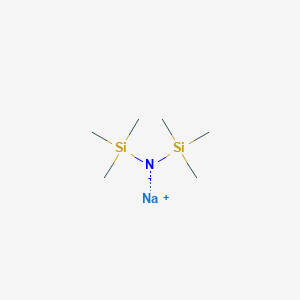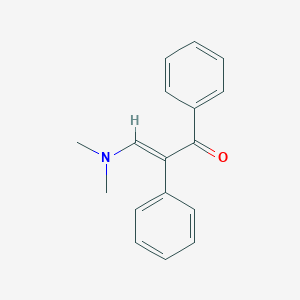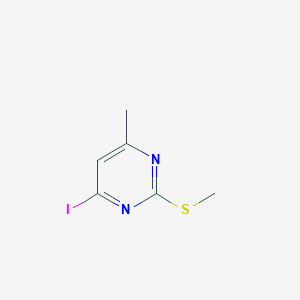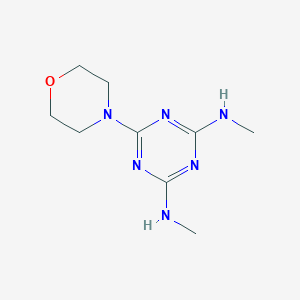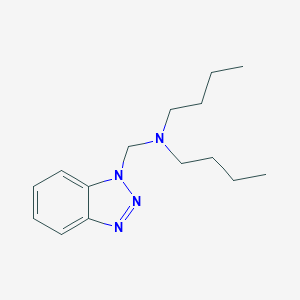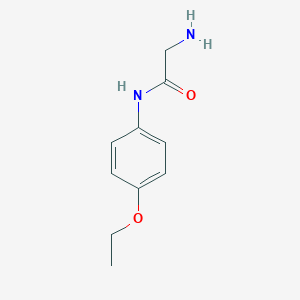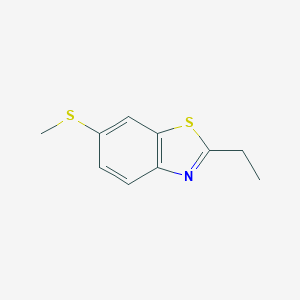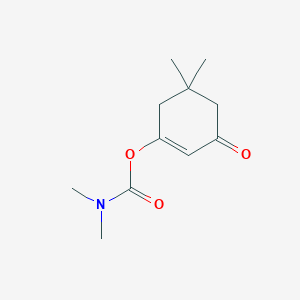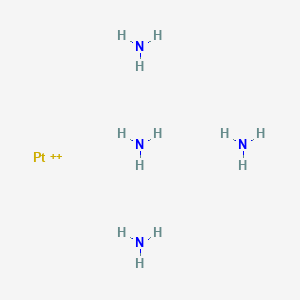
Tetraamine platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamine platinum, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. It is a platinum-containing compound that works by interfering with the DNA replication process of cancer cells, ultimately leading to their death.
Mecanismo De Acción
Tetraamine platinum works by binding to the DNA molecule and forming crosslinks between the strands. This crosslinking interferes with the DNA replication process, ultimately leading to the death of cancer cells. It also activates various signaling pathways that induce cell death.
Efectos Bioquímicos Y Fisiológicos
Tetraamine platinum has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the function of various cellular organelles, including the mitochondria and endoplasmic reticulum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraamine platinum has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also readily available and relatively inexpensive. However, tetraamine platinum also has several limitations. It is highly toxic and can cause severe side effects, including kidney damage, hearing loss, and nerve damage. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties. It could also explore the use of tetraamine platinum in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness. Additionally, future research could investigate the use of tetraamine platinum in the treatment of other types of cancer, such as breast and prostate cancer.
Conclusion
Tetraamine platinum is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death. While it has several advantages for lab experiments, including its availability and relatively low cost, it also has several limitations, including its high toxicity and narrow therapeutic window. Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties or exploring its use in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness.
Métodos De Síntesis
Tetraamine platinum is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in the presence of ammonium hydroxide. The resulting product is then purified through recrystallization to obtain tetraamine platinum in its purest form.
Aplicaciones Científicas De Investigación
Tetraamine platinum has been extensively studied for its anti-cancer properties. It has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death.
Propiedades
Número CAS |
16455-68-8 |
|---|---|
Nombre del producto |
Tetraamine platinum |
Fórmula molecular |
H12N4Pt+2 |
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
Clave InChI |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
SMILES canónico |
N.N.N.N.[Pt+2] |
Números CAS relacionados |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Sinónimos |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



